
Aceclofenac-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aceclofenac-d4 is a deuterium-labeled derivative of Aceclofenac, a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. Aceclofenac is commonly used for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of Aceclofenac in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Aceclofenac-d4 involves the incorporation of deuterium atoms into the Aceclofenac molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve the reaction of 2-(2,6-dichlorophenyl)amino benzeneacetic acid with deuterated acetic anhydride under controlled conditions to introduce deuterium atoms into the molecule .
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large quantities, with stringent control over reaction conditions to ensure the incorporation of deuterium atoms. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions: Aceclofenac-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted aromatic compounds .
Applications De Recherche Scientifique
Aceclofenac-d4 is widely used in scientific research for various applications:
Chemistry: Used to study the metabolic pathways and degradation products of Aceclofenac.
Biology: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Aceclofenac.
Medicine: Used in clinical research to investigate the efficacy and safety of Aceclofenac in different populations.
Industry: Utilized in the development of new formulations and drug delivery systems for Aceclofenac
Mécanisme D'action
Aceclofenac-d4, like Aceclofenac, works by inhibiting the action of cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. By blocking COX-2, this compound helps alleviate symptoms associated with inflammatory conditions .
Comparaison Avec Des Composés Similaires
Diclofenac: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID used for pain relief and inflammation.
Indomethacin: A potent NSAID used for treating severe inflammatory conditions.
Uniqueness: Aceclofenac-d4 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in the body, which is not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C16H13Cl2NO4 |
|---|---|
Poids moléculaire |
358.2 g/mol |
Nom IUPAC |
2-[2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid |
InChI |
InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21)/i1D,2D,4D,7D |
Clé InChI |
MNIPYSSQXLZQLJ-SCFZSLNVSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


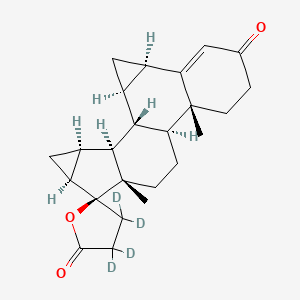
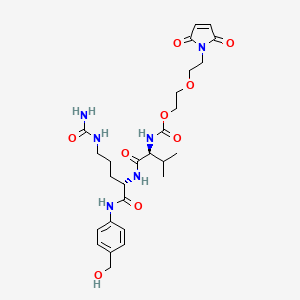
![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)
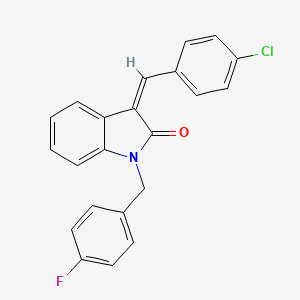
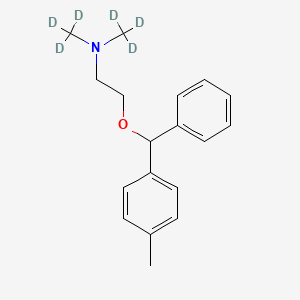
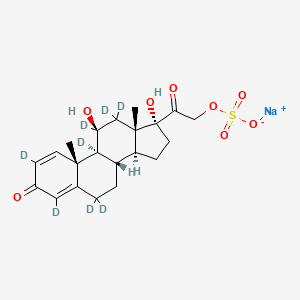
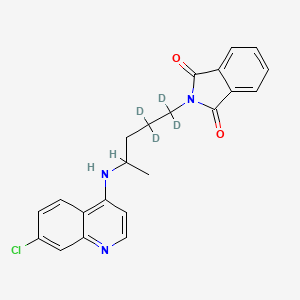



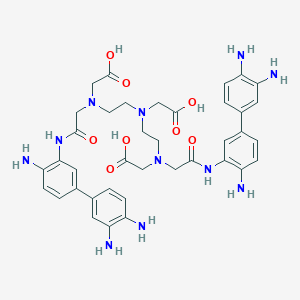
![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)


